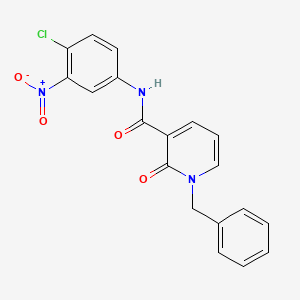

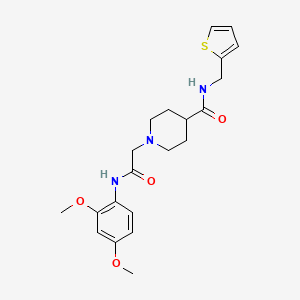

![molecular formula C10H13NO3 B2702376 phenyl N-[(2R)-2-hydroxypropyl]carbamate CAS No. 1568213-36-4](/img/structure/B2702376.png)

phenyl N-[(2R)-2-hydroxypropyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl N-[(2R)-2-hydroxypropyl]carbamate is an organic compound with the molecular formula C10H13NO3. It is a derivative of carbamic acid, which is formally derived from carbamic acid (NH2COOH) .

Synthesis Analysis

The synthesis of carbamates, including phenyl N-[(2R)-2-hydroxypropyl]carbamate, can be achieved through several methods . One common method is the reaction of amines with organic carbonates such as dimethyl carbonate . This reaction provides a non-phosgene route to N-alkyl carbamate . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines .Molecular Structure Analysis

The molecular structure of phenyl N-[(2R)-2-hydroxypropyl]carbamate consists of a carbamate group (N-C(=O)-O-) attached to a phenyl group and a 2-hydroxypropyl group. The carbamate group is a key functional group in this molecule, contributing to its reactivity and properties .Chemical Reactions Analysis

In water solutions, the carbamate anion slowly equilibrates with the ammonium cation and the carbonate or bicarbonate anions . This equilibrium is important in the reactivity and behavior of carbamates in aqueous environments .Scientific Research Applications

- Phenyl carbamate derivatives have been investigated as potential prodrugs. These compounds are designed to protect phenolic drugs from first-pass metabolism after oral administration . By modifying the structure, researchers aim to enhance drug bioavailability and improve therapeutic outcomes.

- Phenyl carbamates play a crucial role in chiral chromatography. Coated cellulose-based chiral stationary phases (CSPs) containing low-molecular-weight cellulose benzoate or phenyl carbamate exhibit superior chiral recognition compared to covalently bonded CSPs. The optimal secondary and supramolecular structures of these CSPs contribute to their enhanced chiral separation capabilities .

- Carbamates, including phenyl carbamates, are valuable intermediates in organic synthesis. Their ability to cyclize to heterocyclic compounds is widely exploited. Researchers utilize them for constructing complex molecules and heterocycles .

- Although not specific to phenyl N-[(2R)-2-hydroxypropyl]carbamate, carbamates in general are components of agrochemicals. They contribute to pest control, crop protection, and soil health .

- While phenyl N-[(2R)-2-hydroxypropyl]carbamate itself may not be a drug, understanding its properties can inform drug design. Researchers explore its reactivity, stability, and interactions to develop novel pharmaceuticals .

- Phenyl N-[(2R)-2-hydroxypropyl]carbamate can serve as a model compound for studying intramolecular cyclization reactions. Investigating its kinetics and mechanism sheds light on reaction pathways and provides insights into related processes .

- Researchers use nuclear magnetic resonance (NMR) spectroscopy to characterize phenyl N-[(2R)-2-hydroxypropyl]carbamate and related compounds. NMR data provide valuable information about molecular structure and connectivity .

- Carbamates find applications in polymer science, including polyurethane synthesis. Phenyl carbamates may contribute to the development of functional polymers with specific properties .

Prodrug Development

Chiral Separation

Organic Synthesis

Agrochemicals

Drug Development

Kinetics and Mechanism Studies

NMR Spectroscopy

Polymer Chemistry

Mechanism of Action

While the specific mechanism of action of phenyl N-[(2R)-2-hydroxypropyl]carbamate is not mentioned in the search results, carbamates in general are known to form carbamate esters that have wide applications in the chemical industry . They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality .

properties

IUPAC Name |

phenyl N-[(2R)-2-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(12)7-11-10(13)14-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQRDAAKCOAWDY-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-[(2R)-2-hydroxypropyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)

![7-Chloro-8-methylimidazo[1,2-c]pyrimidine](/img/structure/B2702306.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2702310.png)

![7-Chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)

![4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)